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Compound Name: 1-(3,4-Dichlorophenyl)ethanamine
CAS No.: 74877-07-9
Cat. No.: B1306573
Get Quote
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Toxicological & Pharmacological Monograph: 1-(3,4-Dichlorophenyl)ethanamine

Executive Summary 1-(3,4-Dichlorophenyl)ethanamine (also known as 3,4-dichloro-a-
methylbenzylamine) is a chiral primary amine serving as a critical "privileged scaffold" in the
synthesis of CNS-active agents.[1] It acts as a key pharmacophore for Sigma-1 receptor
ligands and serotonin reuptake inhibitors (SSRIs) such as sertraline.[1] While valuable in
medicinal chemistry, its structural homology to neurotoxic amphetamines (specifically 3,4-
dichloroamphetamine) necessitates a rigorous toxicological understanding. This guide
synthesizes its physicochemical profile, acute toxicity hazards, and pharmacological
mechanisms to establish safe handling protocols for research environments.

Chemical Identity & Physicochemical Profile

Understanding the lipophilicity and basicity of this compound is essential for predicting its
bioavailability and blood-brain barrier (BBB) penetration.[1]
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IUPAC Name

1-(3,4-

Dichlorophenyl)ethanamine

Official designation

CAS Numbers

Racemic: 74877-07-9S-
Enantiomer: 823790-74-5R-
Enantiomer: 1212307-96-4
(HCI)

Stereochemistry dictates
binding affinity (S-isomer often

more active).[1]

Molecular Formula

CsHoCI2N

MW: 190.07 g/mol

Physical State

Colorless to pale yellow liquid
(Free base)White crystalline
solid (HCI salt)

Free base is volatile and
corrosive; salt is an irritant
dust.[1]

High Lipophilicity: Readily
crosses the BBB; high

LogP (Predicted) ~24-28 )
potential for CNS
accumulation.[1]
Exists predominantly as a
pKa (Predicted) ~9.5-10.0 cation at physiological pH
(7.4).[1]
N Low in water (Free base); High  Requires organic solvents for
Solubility

in DMSO, Ethanol

stock solutions.

Toxicological Hazards (GHS Classification)

Note: Specific LD50 values for this exact CAS are often proprietary.[1] The following data is

synthesized from Safety Data Sheets (SDS) of the compound and high-fidelity read-across

from structural analogs (e.g., 3,4-dichlorophenethylamine).

Acute Toxicity[1][2][4]

e Oral: Category 4 (Harmful if swallowed).[1] Estimated LD50: 300—-2000 mg/kg (Rat).[1]

o Mechanism:[2][3][4] Systemic absorption leads to sympathomimetic effects (tachycardia,

agitation) followed by potential CNS depression.
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e Dermal: Category 4 (Harmful in contact with skin).[1]

e Inhalation: Category 3 (Respiratory Irritant).[1] Vapor or dust causes severe irritation to the
upper respiratory tract.[1]

Local Effects (Irritation/Corrosion)[1]

o Skin: Category 2 (Irritant) to Category 1B (Corrosive) depending on concentration and form
(Free base is more caustic than HCI salt).[1]

o Eyes: Category 2A (Serious Eye Irritation).[1] Risk of corneal opacity if untreated.[1]

Genotoxicity & Carcinogenicity[2]

o Ames Test: Generally negative for simple benzylamines, but chlorinated aromatics carry a
risk of metabolic activation to reactive epoxides.

» Carcinogenicity: No specific data available.[1] Not listed by IARC, NTP, or OSHA.

Pharmacological Mechanisms & "Expert" Insights

This section details why this molecule is biologically active. Its structure allows it to mimic
endogenous monoamines, interacting with critical CNS targets.[1]

A. Sigma-1 Receptor Modulation

The 3,4-dichlorophenyl moiety is a classic "anchor” for Sigma-1 receptor (01R) ligands. 1-(3,4-
Dichlorophenyl)ethanamine serves as the pharmacophoric core for high-affinity c1R
antagonists like BD1047.[1][2][5]

e Mechanism: The dichlorophenyl ring occupies the hydrophobic pocket of the 1R, while the
amine forms an electrostatic interaction with Asp126.

» Effect: Modulation of calcium signaling at the mitochondria-associated endoplasmic reticulum
membrane (MAM).[1][6]

B. Monoamine Transporter Interaction (SERT/DAT/NET)
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Structurally, the compound is a "chain-shortened" analog of 3,4-Dichloroamphetamine (3,4-
DCA) and a substructure of Sertraline.

» Structure-Activity Relationship (SAR):
o Sertraline: Tetralin ring constrains the amine.[1] Potent SSRI.[1]
o 3,4-DCA: Propyl chain (3 carbons).[1] Potent serotonin releaser and neurotoxin.[1]

o 1-(3,4-Dichlorophenyl)ethanamine: Ethyl chain (2 carbons).[1][5] Retains affinity for
transporters but generally lacks the potent vesicle-depleting neurotoxicity of
amphetamines.[1] However, it acts as a competitive reuptake inhibitor.[1]

Visualizing the SAR & Toxicity Risks

The following diagram illustrates the structural relationship between the target compound, its
therapeutic derivatives, and toxic analogs.

Pharmacophore vs. Toxicophore
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Figure 1: Structure-Activity Relationship (SAR) highlighting the divergence between therapeutic
utility (Sertraline/BD1047) and neurotoxic risk (DCA).[3][7]

Metabolic Fate & Biotransformation[1][2]

Understanding metabolism is crucial for interpreting in vivo data.[1] The primary metabolic
pathways involve oxidative deamination and ring hydroxylation.[1]
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Figure 2: Predicted metabolic pathways.[1] Oxidative deamination by Monoamine Oxidase
(MAOQ) is the dominant route, leading to ketone and alcohol metabolites.

Safe Handling & Risk Management Protocol
This protocol is designed for research laboratories handling milligram-to-gram quantities.[1]
A. Engineering Controls

e Primary: Use a certified chemical fume hood.[1] The free base is volatile; vapors are
irritating.[1]

e Secondary: Local exhaust ventilation (LEV) for weighing solid salts.[1]
B. Personal Protective Equipment (PPE)

e Gloves: Nitrile (0.11 mm) is sufficient for incidental splash.[1] For prolonged
contact/immersion, use Laminate film (Silver Shield).[1]

e Respiratory: If handling powder outside a hood (not recommended), use a P95/P100
particulate respirator.

C. Emergency Response Workflow
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Exposure Incident

1. Drench with water (15 min) 1. Rinse with eyewash (15 min) 1. Move to fresh air
2. Remove contaminated clothing 2. Hold eyelids open 2. Oxygen if breathing difficult
3. Apply polyethylene glycol (if avail) 3. Consult Ophthalmologist 3. Monitor for pulmonary edema

Seek Medical Attention

(Bring SDS)

Click to download full resolution via product page

Figure 3: Emergency response decision tree for acute exposure incidents.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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